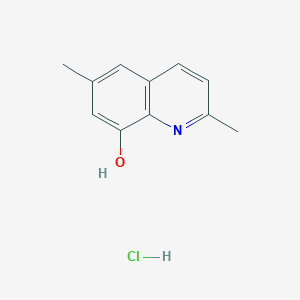

2,6-Dimethylquinolin-8-ol hydrochloride

Description

Properties

IUPAC Name |

2,6-dimethylquinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7;/h3-6,13H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDLRIKYAFTJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 8-hydroxyquinoline nucleus, which is a part of the 2,6-dimethylquinolin-8-ol hydrochloride structure, exhibit a wide range of biological activities. They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+. These metal ions are often involved in various biological processes and can be potential targets of the compound.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them good monoprotic bidentate chelating agents. This suggests that this compound might interact with its targets by forming complexes with metal ions, thereby influencing their biological functions.

Biochemical Pathways

Given the compound’s potential to interact with various metal ions, it could influence a variety of biochemical pathways that involve these ions.

Biochemical Analysis

Biochemical Properties

2,6-Dimethylquinolin-8-ol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various compounds. For instance, the compound can influence the activity of cytochrome P450 enzymes, which are involved in the oxidation and reduction of many substrates. This interaction can lead to changes in metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Biological Activity

2,6-Dimethylquinolin-8-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. For instance, the compound can be synthesized through the reaction of 2-(3-hydroxyphenyl)ethyl ketone derivatives with various reagents, leading to the formation of quinolin-8-ols through regioselective pathways . Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. For example, Muthukumar et al. demonstrated that synthesized quinoline compounds exhibited moderate to good antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli using the agar well diffusion method . The zone of inhibition was measured against a control drug (Ofloxacin), revealing promising results for several derivatives.

| Pathogen | Zone of Inhibition (mm) | Control (Ofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 22 |

| Klebsiella pneumoniae | 14 | 21 |

| Salmonella typhi | 11 | 19 |

Antimalarial Activity

The antimalarial potential of quinoline derivatives has also been explored. In a study by Ibrahim et al., various quinoline compounds were evaluated for their inhibitory activity against Plasmodium falciparum, with some showing significant efficacy at low concentrations . The presence of specific substituents on the quinoline ring was found to enhance activity against both chloroquine-sensitive and resistant strains.

| Compound | IC50 (µM) | Activity Against Chloroquine-Sensitive Strain |

|---|---|---|

| Compound A | 0.004 | Active |

| Compound B | 0.117 | Moderately Active |

| Compound C | >50 | Inactive |

The biological activity of this compound is attributed to its ability to interfere with essential metabolic pathways in microorganisms. The compound is believed to inhibit key enzymes involved in DNA replication and protein synthesis, leading to cell death in susceptible pathogens . Additionally, studies suggest that quinoline derivatives may also exhibit antioxidant properties, which can contribute to their overall therapeutic effects .

Case Studies and Research Findings

- Antibacterial Efficacy : A case study demonstrated that a series of synthesized quinoline derivatives showed varying degrees of antibacterial activity, with some compounds achieving zones of inhibition comparable to established antibiotics like Ofloxacin .

- Antimalarial Screening : Another study focused on the antimalarial screening of different quinoline derivatives against P. falciparum. The results indicated that specific structural modifications could significantly enhance activity against resistant strains .

- Structure-Activity Relationship (SAR) : Research has indicated that substituents at specific positions on the quinoline ring can dramatically influence biological activity. For instance, introducing electron-withdrawing groups was found to improve potency against various pathogens .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2,6-Dimethylquinolin-8-ol hydrochloride, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics. For instance, studies have shown that modifications in the quinoline structure can enhance its efficacy against resistant bacterial strains .

Antimalarial Activity

The quinoline core is well-known in antimalarial drug development. Compounds similar to this compound have shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria. High-throughput screening has identified derivatives that maintain biological activity while improving metabolic stability . This positions such compounds as important leads in the search for effective malaria treatments.

Cancer Research

Quinoline derivatives are also being investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting histone deacetylases . The ability of this compound to interact with cellular mechanisms makes it a candidate for further exploration in cancer therapeutics.

Agricultural Applications

Insecticidal Properties

The compound has been evaluated for its potential as an insecticide. Research on structure–activity relationships (SAR) has revealed that certain modifications can enhance its effectiveness against agricultural pests by inhibiting chitin synthesis, which is crucial for insect growth and development . This property is particularly valuable in developing environmentally friendly pest control agents.

Material Science Applications

Fluorescent Dyes

Due to its unique structural characteristics, this compound can be utilized as a fluorescent dye in various applications. Its ability to generate fluorescence under specific conditions allows it to be employed in biological imaging and as a tracer in chemical processes . This application is particularly relevant in research settings where tracking molecular interactions is critical.

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include other quinoline derivatives with modifications at positions 2, 6, and 6. Key comparisons are summarized below:

Key Observations :

- The hydroxyl group in 2,6-dimethylquinolin-8-ol HCl enhances polarity and hydrogen-bonding capacity compared to chloro or hydrazine substituents in analogs .

- The methyl groups at positions 2 and 6 improve steric stability but reduce solubility in polar solvents compared to styryl or amino groups in other derivatives .

Research Findings and Data Gaps

- Thermal Stability: No data on melting/boiling points are available for 2,6-dimethylquinolin-8-ol HCl, whereas analogs like memantine HCl (Fig. 1 in ) have well-characterized thermal profiles.

- Biological Studies: Limited evidence exists on its pharmacokinetics compared to tapentadol or gabapentin hydrochlorides, which are extensively studied for CNS applications .

Preparation Methods

General Synthetic Approaches to Quinoline Derivatives

Quinoline derivatives, including 2,6-dimethylquinolin-8-ol hydrochloride, are typically synthesized via cyclization reactions involving substituted anilines and β-ketoesters or related compounds. The quinoline ring system is often constructed through acid-catalyzed cyclizations or condensation reactions, followed by functional group transformations to introduce hydroxyl and methyl substituents at desired positions.

Preparation of 2,6-Dimethylquinolin-8-ol Core Structure

One effective approach to synthesize quinolin-8-ol derivatives involves:

- Starting Materials : 2-aminoacetophenone and suitable aldehyde derivatives.

- Step 1: Claisen-Schmidt Condensation

Base-promoted aldol condensation between 2-aminoacetophenone and benzaldehyde derivatives yields 2-aminochalcones. - Step 2: Acid-Catalyzed Cyclization

The 2-aminochalcones undergo acid-catalyzed cyclization to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones. - Step 3: Functionalization

Bromination at the 6 and 8 positions using N-bromosuccinimide (NBS) in carbon tetrachloride/chloroform mixture leads to 6,8-dibromo derivatives. - Step 4: Cross-Coupling and Oxidation

Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids introduces aryl groups at the 6 and 8 positions. Subsequent oxidation yields triarylquinolin-4(1H)-ones, which can be further transformed into methoxyquinolines or hydroxylated derivatives.

Though this route is more focused on aryl substitutions, the methodology provides a foundation for introducing methyl groups at the 2 and 6 positions by selecting appropriate starting materials or coupling partners.

Direct Synthesis of 2,6-Dimethylquinolin-8-ol

A more targeted synthesis of 2,6-dimethylquinolin-8-ol involves:

Polyphosphoric Acid (PPA)-Mediated Cyclization

Reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid at elevated temperatures (around 150 °C) leads to the formation of 2,3-dimethyl-4-hydroxyquinoline intermediates. PPA acts both as solvent and acid catalyst, facilitating ring closure in a one-step process.Hydroxylation and Methylation

The 8-hydroxy group is introduced by selecting appropriate substituted anilines or post-cyclization hydroxylation. Methyl groups at positions 2 and 6 are incorporated by using methyl-substituted starting materials or via selective methylation reactions.Formation of Hydrochloride Salt

The free base 2,6-dimethylquinolin-8-ol is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid at low temperatures (around 5 °C), followed by filtration and washing to yield the crystalline hydrochloride salt.

Alternative Synthetic Routes and Functional Group Transformations

Other methods involve:

Suzuki-Miyaura Cross-Coupling

As described in, halogenated quinoline derivatives can be functionalized via palladium-catalyzed cross-coupling reactions to introduce methyl or other alkyl groups at specific positions.Rearrangement and Esterification Reactions

Although more common in related amine derivatives, rearrangement reactions using strong bases (NaOH or KOH) and esterification with substituted phenols can be adapted to quinoline derivatives to modify substituents.Hydroxymethylation and Chlorination

Studies on related quinoline compounds show that hydroxymethyl groups can be introduced at position 3, and chlorination at position 6, via controlled reactions with formaldehyde or chlorinating agents, respectively, under reflux conditions.

Summary Table of Key Preparation Methods

Detailed Research Findings and Analytical Data

Spectroscopic Characterization

The synthesized this compound is characterized by IR, $$ ^1H $$ NMR, and $$ ^{13}C $$ NMR spectroscopy. Key IR bands include hydroxyl (-OH) stretching around 3200–3300 cm$$^{-1}$$, and quinoline ring vibrations near 1600 cm$$^{-1}$$. $$ ^1H $$ NMR typically shows aromatic proton signals between 7.0–8.0 ppm, with methyl groups appearing as singlets near 2.0–2.5 ppm. The hydrochloride salt formation is confirmed by shifts in proton signals and the presence of broad peaks due to protonation.Purity and Yield Yields for the PPA-mediated synthesis are reported around 89%, with high purity confirmed by elemental analysis and HPLC. The hydrochloride salt form exhibits high crystallinity and stability, suitable for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.